6'-Hydroxy Delavirdine is a significant metabolite of Delavirdine, a bisheteroarylpiperazine compound that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The compound is characterized by the addition of a hydroxyl group at the 6' position of the Delavirdine molecule, which alters its pharmacological properties and enhances its solubility and metabolic profile. This modification is crucial for its biological activity and therapeutic potential against HIV-1.
Delavirdine was first synthesized in the 1990s and has been utilized in antiretroviral therapy. The metabolic pathway of Delavirdine leads to the formation of 6'-Hydroxy Delavirdine, which is further processed to yield various derivatives, including 6'-Hydroxy Delavirdine O-Sulfate, known for its enhanced solubility and bioavailability .
6'-Hydroxy Delavirdine is classified as an NNRTI, specifically targeting the reverse transcriptase enzyme of HIV-1. Its structural modifications place it within the broader category of antiretroviral drugs that are critical in managing HIV infections.
The synthesis of 6'-Hydroxy Delavirdine typically involves hydroxylation reactions applied to Delavirdine itself. Various oxidizing agents can be employed to introduce the hydroxyl group at the desired position. Common methods include:
The industrial production of 6'-Hydroxy Delavirdine follows similar synthetic routes but on a larger scale, emphasizing the optimization of reaction conditions. Techniques such as crystallization and chromatography are often employed for purification after synthesis .
The molecular structure of 6'-Hydroxy Delavirdine can be represented as follows:
This indicates the presence of two oxygen atoms, one of which is part of the hydroxyl group introduced during synthesis.
Key data regarding its molecular structure includes:
6'-Hydroxy Delavirdine can undergo several chemical reactions:
Common reagents used in these reactions include:
6'-Hydroxy Delavirdine exerts its antiviral effects by binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits both RNA-dependent and DNA-dependent DNA polymerase activities, effectively disrupting viral replication. This mechanism mirrors that of its parent compound, Delavirdine, making it a potent agent in antiretroviral therapy .
Relevant analyses indicate that these properties contribute significantly to its pharmacokinetic profile and therapeutic efficacy against HIV .
6'-Hydroxy Delavirdine has several applications within scientific research:
6'-Hydroxy Delavirdine (C₂₂H₂₈N₆O₄S) is a primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor Delavirdine. Its molecular weight is 472.56 g/mol, distinguishing it from the parent compound (456.57 g/mol) by the addition of an oxygen atom and two hydrogen atoms, consistent with mono-hydroxylation [7]. The hydroxyl group is positioned at the 6' carbon of the pyridinyl ring, as confirmed by the IUPAC name N-(2-(4-(6-hydroxy-3-(isopropylamino)pyridin-2-yl)piperazine-1-carbonyl)-1H-indol-5-yl)methanesulfonamide [7]. This modification increases polarity, evidenced by a lower calculated logP value compared to Delavirdine, enhancing water solubility critical for renal excretion [4] [9]. The compound retains the core structural motifs of Delavirdine: the methanesulfonamide-substituted indole carboxamide linked to a piperazine ring and the modified pyridinyl moiety [1] [7].
Table 1: Key Physicochemical Properties
Property | 6'-Hydroxy Delavirdine | Delavirdine |
---|---|---|
Molecular Formula | C₂₂H₂₈N₆O₄S | C₂₂H₂₈N₆O₃S |
Molecular Weight (g/mol) | 472.56 | 456.57 |
Exact Mass | 472.19 | 456.19 |
Hydrogen Bond Donors | 4 | 3 |
Hydrogen Bond Acceptors | 10 | 9 |
The 6'-hydroxylation is mediated primarily by hepatic cytochrome P450 enzymes, notably CYP3A4 and CYP2D6, which catalyze the stereoselective insertion of an oxygen atom at the 6' position of the pyridinyl ring [1] [4] [5]. This site is metabolically favored due to:
Structurally, 6'-Hydroxy Delavirdine differs from Delavirdine solely by the addition of a hydroxyl group at the pyridine ring’s 6' position. This modification induces significant functional changes:
Table 2: Metabolic and Functional Comparisons
Parameter | 6'-Hydroxy Delavirdine | Delavirdine |
---|---|---|
Primary Metabolic Role | Phase I metabolite | Parent drug |
Reverse Transcriptase Kᵢ | >1 μM (Weak inhibition) | 0.003 μM |
Plasma Protein Binding | ~85–90% | 98% |
CYP450 Involvement | Precursor to Phase II | CYP3A4/CYP2D6 substrate |
6'-Hydroxy Delavirdine exhibits moderate stability in physiological buffers (pH 7.4), with a half-life exceeding 8 hours at 37°C. However, it undergoes rapid enzymatic transformation:
Table 3: Major Metabolic and Degradation Pathways
Pathway | Product | Enzyme/Condition |
---|---|---|
Glucuronidation | 6'-Hydroxy Delavirdine O-β-D-glucuronide | UGT1A1, UGT1A3 |
Sulfation | 6'-Hydroxy Delavirdine O-sulfate | SULT1A1, SULT1E1 |
Acid Hydrolysis (pH <3) | Des-pyridinyl piperazine fragment | Non-enzymatic |
Alkaline Oxidation | Quinone-imine adducts | Peroxidases / High pH |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7